molecular formula C25H26N4O6 B277917 Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate

Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate

Cat. No. B277917
M. Wt: 478.5 g/mol
InChI Key: SPLSEGUEGQBVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate, also known as NBMPR, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of nucleoside transporters and has been used to study the mechanism of action of these transporters.

Mechanism of Action

Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate inhibits nucleoside transporters by binding to the transporter protein and preventing the transport of nucleosides across the cell membrane. This leads to a decrease in the intracellular concentration of nucleosides, which in turn affects various biological processes that depend on nucleoside metabolism.
Biochemical and Physiological Effects
Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate has been shown to affect various biochemical and physiological processes in cells. It inhibits the uptake of nucleosides by cells, which affects DNA synthesis and cell proliferation. Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate has also been shown to affect the immune response by inhibiting the uptake of nucleosides by immune cells. In addition, Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate has been shown to affect the pharmacokinetics and pharmacodynamics of nucleoside analogs, which are widely used in the treatment of cancer and viral infections.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate has several advantages for lab experiments. It is a potent inhibitor of nucleoside transporters and can be used to study their mechanism of action. Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate is also relatively easy to synthesize and purify, which makes it readily available for research. However, Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate has some limitations for lab experiments. It is a synthetic compound and may not accurately mimic the natural substrate of nucleoside transporters. In addition, Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate may have off-target effects on other cellular processes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate. One area of research is to investigate the role of nucleoside transporters in various biological processes such as immune response and cancer. Another area of research is to develop more potent and selective inhibitors of nucleoside transporters for use in the treatment of cancer and viral infections. Finally, research can be conducted to investigate the off-target effects of Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate on other cellular processes and to develop strategies to minimize these effects.

Synthesis Methods

Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate can be synthesized by the reaction of 4-(4-benzyl-1-piperazinyl)aniline with ethyl 3-amino-4-(5-nitro-2-furyl)benzoate in the presence of a suitable base. The product is then purified by recrystallization to obtain pure Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate.

Scientific Research Applications

Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate has been widely used in scientific research to study the mechanism of action of nucleoside transporters. It is a potent inhibitor of these transporters and has been used to investigate their role in various biological processes such as nucleotide metabolism, cell proliferation, and immune response. Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate has also been used to study the pharmacokinetics and pharmacodynamics of nucleoside analogs, which are widely used in the treatment of cancer and viral infections.

properties

Product Name

Ethyl 4-(4-benzyl-1-piperazinyl)-3-({5-nitro-2-furoyl}amino)benzoate

Molecular Formula

C25H26N4O6

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(5-nitrofuran-2-carbonyl)amino]benzoate

InChI

InChI=1S/C25H26N4O6/c1-2-34-25(31)19-8-9-21(20(16-19)26-24(30)22-10-11-23(35-22)29(32)33)28-14-12-27(13-15-28)17-18-6-4-3-5-7-18/h3-11,16H,2,12-15,17H2,1H3,(H,26,30)

InChI Key

SPLSEGUEGQBVDE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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